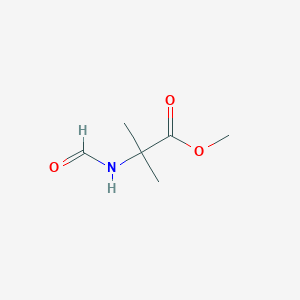

Methyl 2-formamido-2-methylpropanoate

Description

Methyl 2-formamido-2-methylpropanoate is a branched ester derivative featuring a formamido (-NHCHO) substituent at the α-carbon of a methylpropanoate backbone. The compound’s unique combination of a methyl ester and formamido group suggests roles in pharmaceutical intermediates or specialty organic synthesis, where steric hindrance and functional group compatibility are critical .

Properties

IUPAC Name |

methyl 2-formamido-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2,7-4-8)5(9)10-3/h4H,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSSKAONTKBOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs include:

- 2-(2-Methoxyphenyl)-2-methylpropanoic acid (): A carboxylic acid with a methoxyphenyl substituent.

- Ethyl 2-methyl-2-(methylamino)propanoate (): An ethyl ester with a methylamino group.

- Methyl salicylate (): A simple aromatic ester with a phenolic hydroxyl group.

- Terpene-derived methyl esters (): Complex bicyclic esters (e.g., sandaracopimaric acid methyl ester).

Functional Group Influence

Ester vs. Carboxylic Acid

- Methyl 2-formamido-2-methylpropanoate (ester): Likely exhibits higher volatility and lower acidity compared to carboxylic acid analogs like 2-(2-Methoxyphenyl)-2-methylpropanoic acid. Esters are generally more lipophilic, enhancing membrane permeability in biological systems .

- 2-(2-Methoxyphenyl)-2-methylpropanoic acid (carboxylic acid): Higher water solubility due to ionizable -COOH group but may require derivatization (e.g., esterification) for applications requiring neutral species .

Formamido vs. Amino/Methoxy Groups

- This contrasts with: Methylamino group (-NHCH₃, in Ethyl 2-methyl-2-(methylamino)propanoate): Less polar, reducing solubility but increasing stability toward hydrolysis . Methoxy group (-OCH₃, in 2-(2-Methoxyphenyl)-2-methylpropanoic acid): Electron-donating, enhancing aromatic ring stability but lacking hydrogen-bonding donors .

Physical and Chemical Properties (Inferred)

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Boiling Point (Estimated) | Stability Notes |

|---|---|---|---|---|---|

| This compound | C₆H₁₁NO₃ | 161.16 g/mol | Ester, Formamido | ~200–220°C | Hydrolysis-prone in acidic/basic conditions |

| 2-(2-Methoxyphenyl)-2-methylpropanoic acid | C₁₁H₁₄O₃ | 194.23 g/mol | Carboxylic acid, Methoxy | >250°C | Stable but hygroscopic |

| Ethyl 2-methyl-2-(methylamino)propanoate | C₇H₁₅NO₂ | 145.20 g/mol | Ester, Methylamino | ~180–200°C | Moderate hydrolysis resistance |

| Methyl salicylate | C₈H₈O₃ | 152.15 g/mol | Ester, Phenolic hydroxyl | 222°C | Stable under ambient conditions |

Note: Data inferred from analogs in –6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.